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molecular formula C12H17ClN4O2 B179252 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine CAS No. 10244-24-3

4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine

Cat. No. B179252
M. Wt: 284.74 g/mol
InChI Key: KIWUTYCMQNZUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181215B2

Procedure details

Prepare a solution of 22 g (0.12 mol) of 2,4,6-trichloropyrimidine 1, in 95.2 g (110 mL) of toluene and charge it to the 125 mL addition funnel. Charge a nitrogen-flushed 500 mL round bottom 4-neck flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet with 62.7 g (63 mL, 0.72 mol) of morpholine 2, 95.2 g (110 mL) of toluene and 44 g (44 mL) of water. Add the toluene solution of 1 over 10 minutes. Heat the reaction mixture to 83±3° C. Stir at 83±3° C. for 2 h. Check the progress of the reaction. Cool to 30±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Wash the organic phase (top) twice with 200 mL (2×100 mL) of warm (30° C.) water. Separate the phases after each wash. Transfer the organic (top) phase back to the 500 mL reaction flask that equipped with a condenser, heating mantle, thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet. Stir and add 50.0 mL of 10.0 N aqueous hydrochloric acid solution. Heat the solution to 53±3° C. and stir for 12-18 h. Check the progress of the reaction. Cool to 22±3° C. Transfer the 2-phase mixture to a 1 L separatory funnel. Separate the phases. Transfer the aqueous (bottom) phase to a 500 mL round bottom 4-neck flask equipped with a cooling bath, thermocouple, addition funnel, pH probe, mechanical stirrer and nitrogen inlet/outlet. Stir and cool to 0±3° C. Add 85.0 g of 25% aqueous sodium hydroxide solution by drops over 30 minutes, maintaining a batch temperature of 10±10° C. throughout the addition. Warm to 20±3° C. and stir for 30 minutes. Isolate the solids by vacuum filtration. Wash the cake with 3×100 mL of water. Dry the solids (55° C., 30 mbar) for 24 hours to afford 30.9 g (91.9% yield) of 3 as a white crystalline solid.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
91.9%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[OH2:16].Cl>C1(C)C=CC=CC=1>[Cl:9][C:4]1[N:3]=[C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[N:7]=[C:6]([N:10]2[CH2:15][CH2:14][O:16][CH2:12][CH2:11]2)[CH:5]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
44 mL
Type
reactant
Smiles
O
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 (± 3) °C
Stirring
Type
CUSTOM
Details
Stir at 83±3° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the 125 mL addition funnel
ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 500 mL round bottom 4-neck flask
CUSTOM
Type
CUSTOM
Details
that equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 30±3° C
CUSTOM
Type
CUSTOM
Details
Separate the phases
WASH
Type
WASH
Details
Wash the organic phase (top) twice with 200 mL (2×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
of warm (30° C.) water
CUSTOM
Type
CUSTOM
Details
Separate the phases after each wash
CUSTOM
Type
CUSTOM
Details
back to the 500 mL reaction flask
CUSTOM
Type
CUSTOM
Details
that equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
ADDITION
Type
ADDITION
Details
thermocouple, 125 mL addition funnel, mechanical stirrer and nitrogen inlet/outlet
STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution to 53±3° C.
STIRRING
Type
STIRRING
Details
stir for 12-18 h
Duration
15 (± 3) h
CUSTOM
Type
CUSTOM
Details
the progress of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 22±3° C
CUSTOM
Type
CUSTOM
Details
Separate the phases
CUSTOM
Type
CUSTOM
Details
Transfer the aqueous (bottom) phase to a 500 mL round bottom 4-neck flask equipped with a cooling bath
ADDITION
Type
ADDITION
Details
thermocouple, addition funnel
STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
cool to 0±3° C
ADDITION
Type
ADDITION
Details
Add 85.0 g of 25% aqueous sodium hydroxide solution by drops over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a batch temperature of 10±10° C.
ADDITION
Type
ADDITION
Details
throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
Warm to 20±3° C.
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Isolate the solids
FILTRATION
Type
FILTRATION
Details
by vacuum filtration
WASH
Type
WASH
Details
Wash the cake with 3×100 mL of water
CUSTOM
Type
CUSTOM
Details
Dry the solids (55° C., 30 mbar) for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N1CCOCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 91.9%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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